Cas no 110295-90-4 (Methyl 2-(2-amino-1H-imidazol-4-yl)acetate)

Methyl 2-(2-amino-1H-imidazol-4-yl)acetate is a versatile heterocyclic compound featuring an imidazole core with an amino substituent and an ester-functionalized side chain. This structure makes it a valuable intermediate in organic synthesis, particularly for constructing biologically active molecules, such as pharmaceuticals and agrochemicals. The presence of both the amino and ester groups allows for further functionalization, enabling diverse derivatization pathways. Its stability under standard conditions and compatibility with common reaction conditions enhance its utility in multistep syntheses. The compound is particularly relevant in medicinal chemistry for developing imidazole-based scaffolds, which are prominent in drug discovery due to their pharmacological properties.
Methyl 2-(2-amino-1H-imidazol-4-yl)acetate structure
110295-90-4 structure
Product Name:Methyl 2-(2-amino-1H-imidazol-4-yl)acetate
CAS No:110295-90-4
MF:C6H9N3O2
MW:155.154560804367
CID:1095420
PubChem ID:13948275
Update Time:2025-05-22

Methyl 2-(2-amino-1H-imidazol-4-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(2-amino-1H-imidazol-4-yl)acetate
    • methyl 2-(2-amino-1H-imidazol-5-yl)acetate
    • 110295-90-4
    • Methyl2-(2-amino-1H-imidazol-4-yl)acetate
    • (2-amino-1h-imidazol-4-yl)-acetic acid methyl ester
    • SCHEMBL1201703
    • YHFHKDRUMQAVCW-UHFFFAOYSA-N
    • Inchi: 1S/C6H9N3O2/c1-11-5(10)2-4-3-8-6(7)9-4/h3H,2H2,1H3,(H3,7,8,9)
    • InChI Key: YHFHKDRUMQAVCW-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1=CN=C(N)N1)=O

Computed Properties

  • Exact Mass: 155.069476538g/mol
  • Monoisotopic Mass: 155.069476538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.5
  • Topological Polar Surface Area: 81Ų

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Methyl 2-(2-amino-1H-imidazol-4-yl)acetate Related Literature

Additional information on Methyl 2-(2-amino-1H-imidazol-4-yl)acetate

Methyl 2-(2-amino-1H-imidazol-4-yl)acetate: A Comprehensive Overview

Methyl 2-(2-amino-1H-imidazol-4-yl)acetate, also known by its CAS number 110295-90-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug discovery and as a building block in various chemical syntheses. The structure of this compound consists of an imidazole ring, an amino group, and an acetate ester moiety, which collectively contribute to its unique chemical properties and reactivity.

The imidazole ring is a key structural element in Methyl 2-(2-amino-1H-imidazol-4-yl)acetate. Imidazoles are heterocyclic aromatic compounds with two nitrogen atoms in their structure, which are known for their ability to form hydrogen bonds and participate in various non-covalent interactions. These properties make imidazole-containing compounds valuable in medicinal chemistry, particularly as they can enhance the bioavailability and binding affinity of drugs. Recent studies have highlighted the role of imidazole derivatives in modulating enzyme activity and targeting specific biological pathways.

The amino group attached to the imidazole ring further enhances the compound's versatility. Amino groups are known for their nucleophilic properties, which can facilitate reactions such as alkylation and acylation. In the context of Methyl 2-(2-amino-1H-imidazol-4-yl)acetate, this amino group can potentially act as a site for further functionalization, enabling the synthesis of more complex molecules with diverse biological activities. Researchers have explored the use of this compound as a precursor for synthesizing peptide analogs and other bioactive molecules.

The acetate ester moiety in Methyl 2-(2-amino-1H-imidazol-4-yl)acetate plays a crucial role in its chemical reactivity and stability. Ester groups are commonly used in organic synthesis to protect carboxylic acids and facilitate subsequent reactions. In this compound, the ester group can be readily hydrolyzed under basic or acidic conditions, providing a convenient route for generating the corresponding carboxylic acid derivative. This property has been exploited in various synthetic strategies aimed at constructing bioactive molecules with improved pharmacokinetic profiles.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of Methyl 2-(2-amino-1H-imidazol-4-yl)acetate. Density functional theory (DFT) calculations have been employed to study the compound's electronic distribution, which has shed light on its potential interactions with biological targets such as proteins and nucleic acids. These studies have demonstrated that the compound's imidazole ring and amino group contribute significantly to its ability to form hydrogen bonds and π–π interactions, which are critical for binding to biomolecules.

In terms of applications, Methyl 2-(2-amino-1H-imidazol-4-yl)acetate has shown promise in several therapeutic areas. For instance, it has been investigated as a potential anticancer agent due to its ability to inhibit key enzymes involved in tumor growth and metastasis. Additionally, this compound has been explored for its anti-inflammatory properties, with studies indicating its potential to modulate inflammatory pathways associated with chronic diseases such as arthritis and cardiovascular disorders.

The synthesis of Methyl 2-(2-amino-1H-imidazol-4-yl)acetate involves a multi-step process that typically begins with the preparation of the imidazole ring. Various methods have been reported for synthesizing this compound, including condensation reactions involving carbonyl compounds and ammonia derivatives. Recent innovations in catalytic chemistry have enabled more efficient and environmentally friendly routes for producing this compound, reducing costs and minimizing waste generation.

In conclusion, Methyl 2-(2-amino-1H-imidazol-4-yl)acetate (CAS No: 110295904) is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structure endows it with diverse chemical properties that make it an attractive candidate for developing novel therapeutic agents. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in advancing medical science.

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